Welcome to the BenchChem Online Store!
molecular formula C10H9NO4S B8663711 2-Naphthalenesulfonamide, 6,7-dihydroxy- CAS No. 54023-75-5

2-Naphthalenesulfonamide, 6,7-dihydroxy-

Cat. No. B8663711
M. Wt: 239.25 g/mol
InChI Key: HBEICTUAWWEORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04145299

Procedure details

A solution of 20.0 g. (0.0583 mole) of 2,3-diacetoxy-7-naphthalenesulfonyl chloride in 300 ml. of tetrahydrofuran was treated with 8.7 ml. (0.13 mole) of aqueous 28% ammonia. The solid (9.9 g., infrared spectrum identical with that of 6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt) was removed by filtration and the filtrate evaporated to dryness. The residue was dissolved in 150 ml. of ethyl acetate. The residue from evaporation of the dried (anhydrous sodium sulfate) solution was slurried with four 100-ml. portions of ether and then dissolved in 150 ml. of 3A alcohol. The solution was saturated with hydrogen chloride, allowed to stand overnight, and then concentrated at the water pump to give 9.7 g. of colorless residue. Recrystallization from 50 ml. of water gave 5.1 g. (37%) of pale violet solid, m.p. 218°-228° C.
Name
2,3-diacetoxy-7-naphthalenesulfonyl chloride
Quantity
0.0583 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pale violet solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]([O:15]C(=O)C)=[CH:13][C:12]2[C:7](=[CH:8][C:9]([S:19](Cl)(=[O:21])=[O:20])=[CH:10][CH:11]=2)[CH:6]=1)(=O)C.[NH3:23].[Na+].C(OC1C=C2C(=CC=1OC(=O)C)C=C(S([O-])(=O)=O)C=C2)(=O)C>O1CCCC1>[OH:4][C:5]1[C:14]([OH:15])=[CH:13][C:12]2[C:7](=[CH:8][C:9]([S:19]([NH2:23])(=[O:21])=[O:20])=[CH:10][CH:11]=2)[CH:6]=1 |f:2.3|

Inputs

Step One
Name
2,3-diacetoxy-7-naphthalenesulfonyl chloride
Quantity
0.0583 mol
Type
reactant
Smiles
C(C)(=O)OC1=CC2=CC(=CC=C2C=C1OC(C)=O)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
6,7-diacetoxy-2-naphthalenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(C)(=O)OC=1C=C2C=CC(=CC2=CC1OC(C)=O)S(=O)(=O)[O-]
Step Four
Name
pale violet solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 150 ml
CUSTOM
Type
CUSTOM
Details
The residue from evaporation of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate) solution
DISSOLUTION
Type
DISSOLUTION
Details
portions of ether and then dissolved in 150 ml
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at the water pump
CUSTOM
Type
CUSTOM
Details
to give 9.7 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from 50 ml
CUSTOM
Type
CUSTOM
Details
of water gave 5.1 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC2=CC(=CC=C2C=C1O)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.